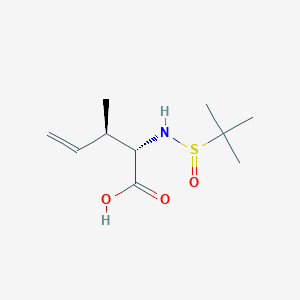
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane: is an organic compound with the molecular formula C18H18O4S2 and a molecular weight of 362.46 g/mol . This compound is characterized by the presence of two oxirane (epoxide) groups attached to a phenyl ring, which are connected by a disulfane (disulfide) linkage. It appears as a white to pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane can be synthesized through a sulfide synthesis method. The typical synthetic route involves the reaction of 4-bromophenyl ether with epichlorohydrin in the presence of a base such as potassium carbonate to form the intermediate 4-(oxiran-2-ylmethoxy)phenyl ether . This intermediate is then reacted with sodium disulfide to form the final product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane groups under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and polymers.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with thiol groups in proteins and enzymes, leading to the formation of mixed disulfides and modulation of enzyme activity. The oxirane groups can also react with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparación Con Compuestos Similares
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)ethane: Similar structure but with an ethane linkage instead of a disulfide bond.
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)propane: Similar structure but with a propane linkage.
4,4’-Bis(oxiran-2-ylmethoxy)diphenyl sulfide: Similar structure but with a sulfide linkage instead of a disulfide bond.
Uniqueness:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane is unique due to the presence of both oxirane and disulfide functionalities, which provide it with distinct redox properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H18O4S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]disulfanyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4S2/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-24-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2 |
Clave InChI |
IDMBFRXGXNEYRF-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)SSC3=CC=C(C=C3)OCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)




![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)


![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)
